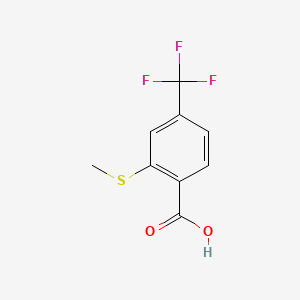

2-methylthio-4-trifluoromethylbenzoic acid

Description

The exact mass of the compound Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFHTUOXGAZOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888978 | |

| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142994-05-6 | |

| Record name | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142994056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthio-4-(trifluoromethyl) benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methylthio-4-trifluoromethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, presents a plausible experimental protocol for its synthesis, and discusses its applications, particularly as a building block for complex therapeutic agents. The guide also explores the biological context of molecules synthesized from such precursors, with a focus on the cyclooxygenase-2 (COX-2) signaling pathway. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological pathway, adhering to strict visualization standards for clarity and utility in a research and development setting.

Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.[1] The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[2][3] The compound's properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 142994-05-6 | [4][5] |

| Molecular Formula | C₉H₇F₃O₂S | [4][5] |

| Molecular Weight | 236.21 g/mol | [4][5] |

| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | [5] |

| Synonyms | 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid | [1] |

| Physical Description | Reported as a liquid in some databases | [5] |

| Storage | 4°C, stored under nitrogen | [4] |

| Purity (Typical) | ≥97% | [4] |

| XLogP3-AA | 2.8 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a viable route can be extrapolated from established methods for analogous substituted benzoic acids, such as the hydrolysis of a corresponding benzonitrile precursor.[6] This method is a standard and effective way to produce carboxylic acids from nitriles.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-(trifluoromethyl)benzonitrile, involving a nucleophilic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of 2-methylthio-4-(trifluoromethyl)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[6] Researchers should perform their own optimization and safety assessments.

Materials:

-

2-methylthio-4-(trifluoromethyl)benzonitrile

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Dichloromethane (or other suitable extraction solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylthio-4-(trifluoromethyl)benzonitrile (1.0 eq), 15% aqueous NaOH solution (approx. 6-7 volumes), and ethanol (approx. 2 volumes).

-

Hydrolysis: Heat the mixture to reflux and maintain for 10-14 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).

-

Work-up: After cooling the reaction mixture to room temperature, add a significant volume of water (approx. 15 volumes) to dissolve the resulting sodium salt.

-

Extraction (Base Wash): Perform an extraction with a non-polar organic solvent (e.g., toluene or benzene) to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.

-

Acidification: Cool the aqueous phase to 0°C using an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2), leading to the precipitation of the carboxylic acid product.

-

Extraction (Product): Extract the precipitated product from the aqueous phase using multiple portions of dichloromethane.

-

Purification: Combine the organic extracts and wash with water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Further Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if required.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[5] Its bifunctional nature (carboxylic acid and substituted benzene ring) makes it a versatile building block for creating more complex molecules.

-

Pharmaceutical Synthesis: The presence of the trifluoromethyl group makes this compound particularly valuable in drug discovery.[2] This group can enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] It is a plausible precursor for synthesizing various therapeutic agents, including enzyme inhibitors and receptor modulators.[2]

-

COX-2 Inhibitor Analogs: While not a direct precursor in the most common synthesis routes for celecoxib, its structure contains key features (a trifluoromethyl-substituted aromatic ring) found in selective COX-2 inhibitors.[7][8] It serves as a valuable starting material for developing novel analogs and derivatives in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety is a common feature in modern pesticides and herbicides, making this benzoic acid derivative a relevant intermediate in the agrochemical industry.[5]

Biological Context: The COX-2 Signaling Pathway

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes.[10] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[11] COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[10][12]

Selective COX-2 inhibitors, such as celecoxib, were designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][11] this compound represents a building block for molecules targeting this pathway.

COX-2 Signaling Pathway Diagram

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins via the COX-2 enzyme and the point of inhibition by selective NSAIDs.

Caption: The COX-2 signaling pathway and its inhibition by selective drugs.

Safety and Handling

According to aggregated GHS information, this compound is considered harmful if swallowed and harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. zenodo.org [zenodo.org]

- 8. nbinno.com [nbinno.com]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

Physical and chemical properties of 2-methylthio-4-trifluoromethylbenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-methylthio-4-(trifluoromethyl)benzoic acid. While experimental data for this specific molecule is limited, this document compiles available information and draws comparisons with closely related compounds to offer valuable insights for research and development.

Chemical Identity and Physical Properties

2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a methylthio (-SCH₃) group and a trifluoromethyl (-CF₃) group on the benzoic acid backbone. These functional groups are known to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physical and Chemical Properties of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

| Property | Value | Source/Comment |

| IUPAC Name | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | - |

| CAS Number | 142994-05-6 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂S | [2] |

| Molecular Weight | 236.21 g/mol | [2] |

| Physical State | Liquid (experimental) | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

| Calculated LogP | 3.1255 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of a 2-halo-4-(trifluoromethyl)benzoic acid derivative with a methylthiolate salt. This reaction would proceed via a nucleophilic aromatic substitution mechanism.

Caption: Proposed synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid.

General Experimental Protocol (Hypothetical):

-

Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, sodium thiomethoxide, a suitable polar aprotic solvent (e.g., DMF or DMSO), and reagents for workup and purification.

-

Procedure:

-

Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid in the chosen solvent in a reaction vessel.

-

Add sodium thiomethoxide to the solution. The reaction may be stirred at room temperature or require heating to proceed at a reasonable rate.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic salts. This typically involves partitioning between an organic solvent and water.

-

The organic layer containing the product would be dried and the solvent removed under reduced pressure.

-

The crude product would then be purified, likely through column chromatography on silica gel, to yield the final 2-methylthio-4-(trifluoromethyl)benzoic acid.

-

Characterization: The purified product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on 2-methylthio-4-(trifluoromethyl)benzoic acid have been identified, the structural motifs present in the molecule suggest potential areas of therapeutic interest. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability and binding affinity of drug candidates.[4] Thioether moieties are also present in various biologically active compounds.[5]

Based on the activities of analogous compounds, 2-methylthio-4-(trifluoromethyl)benzoic acid could be investigated for the following biological effects:

-

Anti-inflammatory Activity: Similar trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties.[6] This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).

-

Anticancer Activity: Trifluoromethylthioxanthone derivatives have shown promising anticancer activity.[6] The mechanism could involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

-

Enzyme Inhibition: The combination of the trifluoromethyl and methylthio groups could lead to specific interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.

Hypothetical Signaling Pathway Involvement:

Given the potential anti-inflammatory and anticancer activities, a logical starting point for investigation would be signaling pathways central to these processes, such as the NF-κB and MAPK pathways.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Evaluation:

To assess the biological activity of 2-methylthio-4-(trifluoromethyl)benzoic acid, a tiered screening approach would be appropriate.

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

2-Methylthio-4-(trifluoromethyl)benzoic acid represents an under-investigated molecule with potential applications in drug discovery. The presence of both a methylthio and a trifluoromethyl group makes it an attractive candidate for further study. Future research should focus on establishing a reliable synthetic protocol and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. The lack of extensive experimental data highlights an opportunity for novel research in the field of medicinal chemistry.

References

Synthesis Pathway for 2-methylthio-4-trifluoromethylbenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthesis pathway for 2-methylthio-4-trifluoromethylbenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with a nucleophilic aromatic substitution reaction followed by the hydrolysis of a nitrile intermediate. This document provides comprehensive experimental protocols and quantitative data to facilitate the successful replication and optimization of this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of the chloro-group in 2-chloro-4-trifluoromethylbenzonitrile with a methylthiolate source. The resulting 2-methylthio-4-trifluoromethylbenzonitrile is then hydrolyzed in the second step to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-methylthio-4-trifluoromethylbenzonitrile

This procedure is adapted from a patented method and involves the reaction of 2-chloro-4-trifluoromethylbenzonitrile with sodium thiomethoxide.[1]

Materials:

-

2-chloro-4-trifluoromethylbenzonitrile

-

Sodium thiomethoxide

-

Appropriate solvent (e.g., methanol, DMF)

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-4-trifluoromethylbenzonitrile in an appropriate solvent.

-

Add sodium thiomethoxide to the solution.

-

The mixture is then heated to 60°C and maintained at this temperature for 2 hours.[1]

-

After cooling, the organic phase is evaporated to yield 2-methylthio-4-trifluoromethylbenzonitrile.[1]

Step 2: Hydrolysis of 2-methylthio-4-trifluoromethylbenzonitrile

The hydrolysis of the nitrile intermediate can be achieved under either acidic or basic conditions. The following is a general protocol based on standard hydrolysis methods for aromatic nitriles.

Materials:

-

2-methylthio-4-trifluoromethylbenzonitrile

-

Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

-

Water

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Acidic Hydrolysis Procedure:

-

To a solution of 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent, add an aqueous solution of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Basic Hydrolysis Procedure:

-

Dissolve 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent and add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction until completion.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield the final product.

-

Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-methylthio-4-trifluoromethylbenzonitrile. Data for the hydrolysis step is dependent on the specific conditions employed and should be determined empirically.

| Intermediate Product | Yield | Purity | Reference |

| 2-methylthio-4-trifluoromethylbenzonitrile | 91% | 97% | [1] |

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 2-Methylthio-4-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the key molecular characteristics and offers a representative synthetic approach based on available chemical literature.

Core Molecular and Physical Properties

2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group on the aromatic ring significantly influences its chemical reactivity and potential biological activity. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the carboxylic acid and can impact the molecule's lipophilicity and metabolic stability, properties of interest in medicinal chemistry.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H7F3O2S | [1] |

| Molecular Weight | 236.21 g/mol | [1][2] |

| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | N/A |

| CAS Number | 142994-05-6 | [1] |

| SMILES String | O=C(O)C1=CC=C(C(F)(F)F)C=C1SC | [1] |

Synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

Caption: Proposed synthetic workflow for 2-methylthio-4-(trifluoromethyl)benzoic acid.

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid via nucleophilic aromatic substitution. This protocol is illustrative and would require optimization for specific laboratory conditions.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add an equimolar or slight excess of sodium thiomethoxide (NaSMe) to the solution. The addition should be done portion-wise or as a solution in the same solvent to control any potential exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or associated signaling pathways for 2-methylthio-4-(trifluoromethyl)benzoic acid. Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

Given the absence of specific experimental data on its biological effects, no signaling pathway or experimental workflow diagrams can be provided at this time. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

References

Technical Guide: 2-Methylsulfanyl-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid, with the IUPAC name 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group and a methylsulfanyl group, makes it a compound of interest in the fields of medicinal chemistry and agrochemical synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, while the methylsulfanyl group can be a key site for further chemical modifications. This guide provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylthio)-4-(trifluoromethyl)benzoic acid | [1] |

| CAS Number | 142994-05-6 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂S | [1][2] |

| Molecular Weight | 236.21 g/mol | [2] |

| Physical Description | Liquid | [4] |

| SMILES | CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | [1] |

| InChI Key | VAFHTUOXGAZOQY-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Oxidation to 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid serves as the starting material for the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, an intermediate in the production of sulfonylurea herbicides[5]. The reaction involves the oxidation of the methylsulfanyl group to a methylsulfonyl group.

Experimental Protocol:

The synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is achieved through the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C[5].

The following diagram illustrates this synthetic pathway.

Applications

Based on available information, 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is primarily utilized as a chemical intermediate.

-

Agrochemicals: It is a precursor for sulfonylurea herbicides[5].

-

Pharmaceuticals: The structural motifs present in this molecule suggest its potential as a building block in the design and synthesis of new pharmaceutical agents[1]. The trifluoromethyl group is a common feature in many modern drugs.

Biological Activity

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid itself. Research on structurally related compounds containing the trifluoromethylphenyl moiety has explored their potential as antibacterial agents and kinase inhibitors, though these molecules are significantly different in their overall structure.

Toxicological Information

Limited toxicological data is available. The compound is classified as harmful if swallowed according to GHS classifications[4]. A comprehensive toxicological profile has not been found in the reviewed literature.

Conclusion

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid is a valuable chemical intermediate, particularly in the synthesis of its oxidized sulfonyl derivative used in the agrochemical industry. While its direct biological applications are not yet well-defined in publicly accessible literature, its structural features suggest potential for its use as a scaffold in drug discovery and development. Further research is needed to fully elucidate its biological activity, toxicological profile, and potential therapeutic applications. The provided information, including the synthetic protocol for its derivative, offers a foundational understanding for researchers and professionals working with this compound.

References

- 1. CAS 142994-05-6: 2-(Methylthio)-4-(trifluoromethyl)benzoic… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methylthio-4-trifluoromethylbenzoic acid | 142994-05-6 [chemicalbook.com]

- 4. CAS No.142994-05-6,this compound Suppliers [lookchem.com]

- 5. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylbenzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of key literature on trifluoromethylbenzoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these derivatives attractive candidates for therapeutic development. This guide covers their synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as antibacterial and anticancer agents.

Synthesis of Trifluoromethylbenzoic Acid Derivatives

The synthesis of trifluoromethylbenzoic acid derivatives is a critical aspect of their development. Various synthetic routes have been established to introduce the trifluoromethyl moiety and build the core benzoic acid scaffold.

General Synthesis of 4-(Trifluoromethyl)benzoic Acid

A common method for the synthesis of 4-(trifluoromethyl)benzoic acid involves the oxidation of 4-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid [1]

-

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Water

-

15 mL glass reaction tube

-

Oxygen balloon

-

Oil bath

-

Centrifuge

-

-

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C.

-

Stir the reaction mixture for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the crude solid product by centrifugation.

-

Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the final product.

-

Synthesis of Bioactive Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives

A notable class of bioactive trifluoromethylbenzoic acid derivatives are those incorporating a pyrazole moiety. These compounds have shown significant antibacterial activity.

Experimental Protocol: General Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives [2]

-

Materials:

-

Appropriate pyrazole aldehyde (e.g., 4-formyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid)

-

Substituted aniline derivative

-

Toluene

-

Hantzsch ester

-

Round-bottom flask with Dean-Stark apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, reflux a mixture of the pyrazole aldehyde (0.5 mmol) and the aniline derivative (0.55 mmol) in toluene (30 mL) for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Add the Hantzsch ester (2 mmol) to the reaction mixture and continue refluxing for another 6 hours.

-

After completion of the reaction, remove the majority of the toluene using the Dean-Stark apparatus.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold toluene and then with n-hexane.

-

Dry the product in a vacuum oven.

-

Experimental Workflow: Synthesis of Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives

References

The Multifaceted Biological Activities of Sulfur-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfur-containing functional groups into the benzoic acid scaffold has given rise to a diverse class of molecules with a wide spectrum of biological activities. These compounds have garnered significant interest in the fields of medicinal chemistry and drug discovery, demonstrating potential as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the biological activities of sulfur-containing benzoic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Antibacterial Activity

Sulfur-containing benzoic acid derivatives, particularly those incorporating thioether and thiol functionalities, have shown promising activity against a range of bacterial pathogens. Thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives have been a focal point of this research.

Quantitative Antibacterial Data

The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosalicylic Acid Derivatives | 2-Mercaptobenzothiazole derivative 2e | Staphylococcus aureus | 3.12 | [1] |

| 2-Mercaptobenzothiazole derivative 2l | Escherichia coli | 25 | [1] | |

| Benzoic acid | E. coli O157 | 1000 | [2] | |

| 2-Hydroxybenzoic acid (Salicylic acid) | E. coli O157 | 1000 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3][4]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The typical concentration range is from 0.125 to 1024 µg/mL.

-

Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[3]

-

Optionally, add a viability indicator like resazurin to aid in the visualization of bacterial growth. A color change from blue to pink indicates bacterial viability.[2]

Anticancer Activity

The anticancer potential of sulfur-containing benzoic acids has been demonstrated against various cancer cell lines. These compounds can induce cytotoxicity and inhibit cell proliferation through various mechanisms.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiobenzoic Acid Derivatives | 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung) | 239.88 | [5] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco2 (Colon) | >250 | [5] | |

| Substituted thiocyanate benzoic acid 8 | MCF-7 (Breast) | 100 | [5] | |

| Substituted thiocyanate benzoic acid 9 | MCF-7 (Breast) | 100 | [5] | |

| 2-Mercaptobenzoxazole Derivatives | Compound 4b | HepG2 (Liver) | 2.14 | [6] |

| Compound 4d | MCF-7 (Breast) | 3.56 | [6] | |

| Compound 5d | MDA-MB-231 (Breast) | 4.87 | [6] | |

| Compound 6b | HeLa (Cervical) | 5.21 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][7][8]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity

Certain sulfur-containing compounds have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or by determining the IC50 for the inhibition of inflammatory enzymes.

| Compound Class | Activity | Cell Line | IC50 / Effect | Reference |

| Garlic-derived Sulfur Compounds | Inhibition of LPS-induced NF-κB activation | T-RAW 264.7 | Significant suppression at 20 µM | [9] |

| Isothiocyanates | Suppression of LPS-stimulated PGE2 synthesis | RAW 264.7 | ITC-1: 8.71 µM, ITC-8: 7.68 µM, PEITC: 5.27 µM | [10] |

Experimental Protocol: Nitric Oxide Determination using Griess Assay

This protocol measures the production of nitric oxide (NO) by macrophages, a key event in the inflammatory response, by quantifying its stable metabolite, nitrite.[7][11][12]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.[7][11]

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory sulfur-containing compounds exert their effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by sulfur-containing benzoic acids.

Enzyme Inhibition

Sulfamoylbenzoic acid derivatives are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs).

Quantitative Enzyme Inhibition Data

The inhibitory potency is often expressed as the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.

| Compound Class | Derivative | Enzyme | Ki (nM) | Reference |

| Benzamide-4-sulfonamides | Compound 3c | hCA I | 57.8 | [13] |

| Compound 3f | hCA I | 85.3 | [13] | |

| Compound 3i | hCA I | 5.3 | [13] | |

| Compound 3j | hCA I | 62.1 | [13] | |

| Compound 11 | hCA II | 71.8 | [14] | |

| Compound 5 | hCA IX | 73.9 | [14] | |

| Trifluoromethanesulfonamide | CF3SO2NH2 | Carbonic Anhydrase II | 2 | [15] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfamoylbenzoic acid derivatives.[16][17][18]

Materials:

-

Recombinant human carbonic anhydrase (e.g., hCA I, hCA II)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the CA enzyme in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with a known inhibitor and a control with no inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

-

The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors, including sulfamoylbenzoic acids, bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of the natural substrate, carbon dioxide.

Caption: Mechanism of carbonic anhydrase inhibition by sulfamoylbenzoic acids.

General Experimental Workflow

The discovery and development of novel biologically active sulfur-containing benzoic acids typically follow a structured workflow.

Caption: General workflow for the discovery and development of biologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gut.bmj.com [gut.bmj.com]

- 10. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 13. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. assaygenie.com [assaygenie.com]

Role of trifluoromethyl group in medicinal chemistry.

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Medicinal Chemistry

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, pivotal in transforming promising compounds into viable drug candidates.[1] Its unique physicochemical properties profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[2][3] The CF3 group is a common feature in many pharmaceuticals, including well-known drugs like fluoxetine (Prozac), celecoxib (Celebrex), and sorafenib.[4][5][6][7] This prevalence stems from its ability to modulate several key drug-like properties simultaneously, such as lipophilicity, metabolic stability, and binding affinity.[8][9] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, presenting key quantitative data, detailed experimental protocols, and visualizations of critical concepts and workflows for researchers, scientists, and drug development professionals.

Impact on Physicochemical Properties

The introduction of a CF3 group significantly alters a molecule's electronic and steric characteristics, which in turn affects its lipophilicity and acidity/basicity (pKa).

Lipophilicity

The CF3 group is highly lipophilic and is known to increase a molecule's overall lipophilicity, which can enhance membrane permeability and absorption.[10][11] This property is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partition coefficient (LogP). The CF3 group has a Hansch π value of +0.88, indicating its significant lipophilic character.[2][3] However, the effect can be context-dependent; trifluorination strongly enhances lipophilicity when the group is in the alpha-position to a functional group, but the effect can be minimal or even reversed at more distant positions.[12]

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Comparison Group | Value/Description |

| Hansch Lipophilicity (π) | +0.88[2][3] | Methyl (CH3) | +0.56 |

| van der Waals Radius | ~1.30 Å[3] | Chlorine (Cl) | ~0.99 Å[3] |

| Electronegativity | Intermediate between F and Cl[6] | Methyl (CH3) | Lower |

Electronic Effects and pKa Modulation

As a potent electron-withdrawing group, the CF3 substituent significantly influences the electron density of adjacent functional groups.[6][11] This inductive effect can drastically alter the pKa of nearby acidic or basic centers. For example, attaching a CF3 group to a molecule can lower the pKa of a nearby acidic proton or decrease the basicity of a nitrogen atom.[4][6] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding.[13]

Table 2: Illustrative Impact of CF3 Group on pKa

| Parent Molecule | Functional Group | pKa (approx.) | CF3-Containing Analog | pKa Shift |

| Ethanol (CH3CH2OH) | Hydroxyl | ~16 | Trifluoroethanol (CF3CH2OH) | ~12.4 |

| Acetic Acid (CH3COOH) | Carboxylic Acid | ~4.76 | Trifluoroacetic Acid (CF3COOH) | ~0.5 |

| Aniline (C6H5NH2) | Amine (Conjugate Acid) | ~4.6 | 4-(Trifluoromethyl)aniline | ~2.7 |

Note: pKa values are approximate and can vary based on experimental conditions. The trend demonstrates the strong acidifying/basicity-lowering effect of the CF3 group.

Enhancement of Metabolic Stability

A primary reason for incorporating a CF3 group is to enhance a drug's metabolic stability.[10] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes.[11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] By replacing a metabolically labile hydrogen atom or methyl group with a CF3 group, chemists can effectively block a "metabolic hotspot," preventing enzymatic degradation.[2][14] This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[10][14]

Table 3: Comparative In Vitro Metabolic Stability of N-CH3 vs. N-CF3 Analogs

| Compound Pair | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| N-CH3 Analog | < 5 | > 277 |

| N-CF3 Analog | > 120 | < 11.6 |

| N-CH3 Analog (Pyrazole) | 26 | 53 |

| N-CF3 Analog (Pyrazole) | > 120 | < 11.6 |

Source: Data extracted from a study by Schiesser et al. (2020) on human liver microsomes (HLM). The data clearly demonstrates the significant stabilizing effect of the N-CF3 group.[15]

Role in Protein-Ligand Interactions

The CF3 group can significantly enhance a drug's binding affinity and selectivity for its biological target.[2] This improvement arises from several types of interactions:

-

Hydrophobic Interactions : The lipophilic nature of the CF3 group allows it to form favorable hydrophobic interactions within the binding pocket of a protein.[3]

-

Multipolar Interactions : The polarized C-F bonds can engage in favorable, short-distance multipolar interactions with polar groups on the protein, such as backbone carbonyls (C-F···C=O).[16][17] These interactions can substantially contribute to binding affinity.[16]

-

Bioisosterism : The CF3 group is often used as a bioisostere for other chemical groups.[6] Due to its steric similarity to a chlorine atom, it can serve as a replacement.[3] It is also frequently used to replace a methyl group to block metabolic oxidation while maintaining or improving binding.[6] In some cases, it has even been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[18][19][20]

Experimental Protocols

Protocol: Lipophilicity (LogP) Measurement by Shake-Flask & 19F NMR

This method is used to determine the octanol-water partition coefficient (LogP), a measure of lipophilicity, for fluorine-containing compounds.[21][22][23]

Objective: To measure the ratio of the concentration of a fluorinated compound in n-octanol versus water at equilibrium.

Materials:

-

Test compound (fluorinated)

-

Fluorinated reference compound with a known LogP

-

High-purity n-octanol

-

High-purity water (or buffer, e.g., PBS pH 7.4)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

NMR tubes

-

NMR spectrometer capable of 19F detection

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[24]

-

Sample Preparation: Accurately weigh the test compound and the fluorinated reference compound and dissolve them in a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and water phases.[21]

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compounds to partition between the two phases.[21]

-

Phase Separation: Let the vial stand undisturbed (e.g., 1 hour) or centrifuge it at a low speed to ensure complete separation of the octanol and water layers.[21]

-

NMR Sample Preparation: Carefully withdraw an aliquot (e.g., 0.4 mL) from each layer (aqueous and organic) and transfer it to separate NMR tubes.[21]

-

19F NMR Analysis: Acquire 19F NMR spectra for all four samples (test compound and reference in both phases).

-

Data Analysis:

-

Integrate the signals corresponding to the test compound (Int_X) and the reference compound (Int_Ref) in both the octanol (oct) and water (aq) phases.

-

Calculate the ratio of integrals in each phase: R_oct = Int_X,oct / Int_Ref,oct and R_aq = Int_X,aq / Int_Ref,aq.

-

The LogP of the test compound (LogP_X) is calculated using the known LogP of the reference (LogP_Ref) and the following equation: LogP_X = LogP_Ref + log(R_oct / R_aq)

-

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, typically Cytochrome P450s, contained within liver microsomes.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Ice-cold "stop" solution (e.g., acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound and positive control. Dilute the thawed liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14]

-

Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[14]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells simultaneously. The time of addition is t=0.[14]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The t=0 sample serves as the baseline concentration.[14]

-

Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.[14]

-

Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[14]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent drug remaining versus time.

-

The slope of the linear regression of this plot equals the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: CLint = (k / [microsomal protein]) * 1000

-

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the medicinal chemist's arsenal. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve protein-ligand binding affinity makes it an indispensable substituent in modern drug design.[2][3][8] A thorough understanding of its properties and the ability to quantitatively assess its impact through robust experimental protocols are essential for leveraging its full potential. The strategic and rational incorporation of the CF3 group will undoubtedly continue to play a critical role in the development of safer and more effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. jelsciences.com [jelsciences.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 21. connectsci.au [connectsci.au]

- 22. researchgate.net [researchgate.net]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. agilent.com [agilent.com]

The Advent of the Trifluoromethylthio Group: A Technical Guide to Trifluoromethylthiolating Agents

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. The unique physicochemical properties of the SCF3 moiety, including its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and evolution of trifluoromethylthiolating agents, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents

The journey to controllably introduce the SCF3 group has been marked by a constant drive towards greater safety, efficiency, and broader applicability. The timeline of this development can be broadly categorized into three overlapping eras, each defined by the predominant type of reagent and its associated chemistry.

The earliest methods for trifluoromethylthiolation relied on volatile, toxic, and difficult-to-handle gaseous reagents. Compounds such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3) were among the first to be explored. While capable of participating in radical reactions to form C-SCF3 bonds, their hazardous nature severely limited their practical use in routine synthesis.

A significant advancement came with the development of nucleophilic trifluoromethylthiolating agents. The preparation of metal thiolates, notably silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3), provided solid, albeit often expensive and air-sensitive, sources of the trifluoromethylthiolate anion (SCF3⁻). These reagents opened up new avenues for nucleophilic substitution and cross-coupling reactions, greatly expanding the scope of molecules that could be functionalized with the SCF3 group.

The modern era of trifluoromethylthiolation has been defined by the development of a diverse array of bench-stable, easy-to-handle electrophilic and radical trifluoromethylthiolating agents. These reagents, often crystalline solids with well-defined reactivity, have revolutionized the field. Pioneering work by researchers such as Umemoto and Togni led to the creation of powerful electrophilic reagents based on hypervalent iodine and sulfonium salt scaffolds. Concurrently, reagents like N-trifluoromethylthiosaccharin have emerged as highly effective and versatile electrophilic sources of the "SCF3+" synthon. Furthermore, the ability of some of these electrophilic reagents to also serve as precursors for the SCF3 radical under photoredox conditions has unlocked novel and mild reaction pathways.

Evolution of Trifluoromethylthiolating Agents

Quantitative Data on Trifluoromethylthiolating Agents

The selection of an appropriate trifluoromethylthiolating agent is contingent on the specific substrate, desired reaction conditions, and scalability. The following tables provide a comparative summary of key reagents based on available data for the trifluoromethylthiolation of common substrates.

| Reagent Class | Example Reagent | Substrate | Conditions | Yield (%) | Reference |

| Nucleophilic | AgSCF3 | 4-Iodoacetophenone | Pd(dba)2, Xantphos, Toluene, 110 °C | 85 | [Not available] |

| CuSCF3 | Iodobenzene | DMF, 140 °C | 90 | [Not available] | |

| Electrophilic | N-Trifluoromethylthiosaccharin | Aniline | FeCl3, Ph2Se, RT, 0.75 h | 80 | [Not available] |

| N-Trifluoromethylthiosaccharin | 2-Cyanoaniline | FeCl3, Ph2Se, RT, 22 h | 70 | [Not available] | |

| N-Trifluoromethylthiosaccharin | β-Estradiol | FeCl3, Ph2Se | - | [Not available] | |

| N-Trifluoromethylthiosaccharin | Indole | CSA (10 mol%), DCE, 40 °C, 20-48 h | 60-99 | [1] | |

| Umemoto Reagent IV | Aniline | DMF, RT, 26 h | 90 (conversion) | [2] | |

| Togni Reagent I | Thiophenol | CH2Cl2, RT | 95 | [Not available] | |

| Radical Precursor | N-Trifluoromethylthiosaccharin | Styrene | Ru(bpy)3(PF6)2, visible light | 78 | [Not available] |

Note: Yields are highly substrate and condition dependent. This table is for comparative purposes only.

| Reagent | Type | Physical State | Stability | Key Advantages |

| CF3SCl | Electrophilic/Radical | Gas | Low | - |

| AgSCF3 | Nucleophilic | Solid | Moderate (light-sensitive) | Effective for cross-coupling |

| CuSCF3 | Nucleophilic | Solid | Moderate (air-sensitive) | Cost-effective nucleophile |

| N-Trifluoromethylthiosaccharin | Electrophilic/Radical | Crystalline Solid | High (shelf-stable) | Highly reactive, broad scope |

| Umemoto Reagents | Electrophilic | Crystalline Solid | High (shelf-stable) | Powerful, tunable reactivity |

| Togni Reagents | Electrophilic | Crystalline Solid | High (shelf-stable) | Mild, effective for diverse nucleophiles |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of trifluoromethylthiolating agents. The following protocols provide step-by-step guidance for the synthesis of key reagents and their use in common trifluoromethylthiolation reactions.

Protocol 1: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF3)

This procedure is adapted from established literature methods.

Materials:

-

Silver(I) fluoride (AgF)

-

Carbon disulfide (CS2)

-

Anhydrous acetonitrile

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend silver(I) fluoride in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add carbon disulfide to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. The reaction progress can be monitored by the formation of a precipitate.

-

After cooling to room temperature, the precipitate is collected by vacuum filtration.

-

Wash the solid with anhydrous acetonitrile and then with diethyl ether.

-

Dry the resulting off-white solid under high vacuum to afford silver(I) trifluoromethanethiolate. Store the product protected from light.

Protocol 2: Synthesis of N-Trifluoromethylthiosaccharin

This protocol is adapted from Organic Syntheses. [Not available]

Part A: Preparation of N-Chlorosaccharin

-

To a round-bottom flask, add saccharin and methanol.

-

Stir the suspension vigorously under a nitrogen atmosphere.

-

Add tert-butyl hypochlorite in one portion. The suspension will briefly become a clear solution before a white precipitate forms.

-

Stir the mixture for 5 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether.

-

Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (typical yield: 76–79%).

Part B: Preparation of N-(Trifluoromethylthio)saccharin

-

In a reaction vessel, combine N-chlorosaccharin and AgSCF3 in acetonitrile.

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and filter through Celite again to ensure clarity.

-

Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (typical yield: 61–77%).

Protocol 3: General Procedure for Electrophilic Trifluoromethylthiolation of Arenes using N-Trifluoromethylthiosaccharin

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

-

Arene substrate

-

N-(Trifluoromethylthio)saccharin

-

Iron(III) chloride (FeCl3)

-

Diphenyl selenide (Ph2Se)

-

Anhydrous solvent (e.g., dichloromethane, DCE)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the arene substrate, N-(trifluoromethylthio)saccharin, iron(III) chloride (e.g., 2.5 mol%), and diphenyl selenide (e.g., 2.5 mol%).

-

Add the anhydrous solvent.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 40 °C) for the required time (typically 0.5 to 24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction (e.g., with water or saturated aqueous NaHCO3).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylthiolated arene.

Workflow for Arene Trifluoromethylthiolation

Signaling Pathways and Logical Relationships

The choice of a trifluoromethylthiolating agent is dictated by the nature of the substrate and the desired transformation. The following diagram illustrates the logical relationship between substrate electronics and the suitability of electrophilic trifluoromethylthiolation.

Substrate Electronics and Reactivity

Conclusion

The development of trifluoromethylthiolating agents has been a remarkable journey, progressing from hazardous gases to a sophisticated toolbox of bench-stable and versatile reagents. This evolution has empowered chemists to readily incorporate the valuable SCF3 group into a wide array of molecules, accelerating drug discovery and the development of new agrochemicals. The continued innovation in this field promises even more efficient, selective, and sustainable methods for trifluoromethylthiolation in the future.

References

An In-depth Technical Guide on the Safety and Hazards of 2-methylthio-4-trifluoromethylbenzoic acid (GHS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6) is a chemical intermediate used in research and development.[1][2] A thorough understanding of its safety and hazard profile is crucial for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a consolidated overview of the known hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Identification and Classification

Based on aggregated data from multiple suppliers and chemical safety databases, this compound is classified with several key hazards.[1][3][4] The GHS pictograms and hazard statements provide a clear warning of the potential risks.

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |

| Hazardous to the Aquatic Environment, Long-term (Category 4) | None | - | H412: Harmful to aquatic life with long lasting effects |

Source: Aggregated data from multiple chemical suppliers and safety databases.[1][3][4]

Precautionary Measures and Safe Handling

A systematic approach to handling this compound is essential to mitigate the identified risks. The following precautionary statements (P-statements) are recommended.

Table 2: GHS Precautionary Statements

| Category | Code | Precautionary Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help. |

| P330 | Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Aggregated data from multiple chemical suppliers and safety databases.[3][4]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are typically derived from standardized assays, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Visualized Safety Information